
(4-Benzyl-piperazin-1-yl)-acetic acid
Overview
Description
(4-Benzyl-piperazin-1-yl)-acetic acid is a piperazine derivative characterized by a benzyl group at the 4-position of the piperazine ring and an acetic acid moiety at the 1-position. Its molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol (inferred from structural analogs) . The compound is identified by CAS number 119929-87-2 and MFCD code MFCD05668053 . This structure is commonly explored in medicinal chemistry as a building block for CNS-targeting drugs, leveraging piperazine’s affinity for neurotransmitter receptors .
Preparation Methods
Alkylation of N-Benzylpiperazine with Haloacetate Esters
The most widely reported method for synthesizing (4-benzyl-piperazin-1-yl)-acetic acid derivatives begins with the alkylation of N-benzylpiperazine using methyl or ethyl bromoacetate. This step forms the ester intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Reaction Mechanism and Conditions
N-Benzylpiperazine reacts with methyl bromoacetate in methanol under basic conditions (triethylamine) at room temperature. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of bromoacetate. After 12–24 hours, the mixture is concentrated, and the crude product is purified via silica gel chromatography .
Key Data:
Parameter | Detail |
---|---|
Starting Material | N-Benzylpiperazine |
Alkylating Agent | Methyl bromoacetate |
Base | Triethylamine |
Solvent | Methanol |
Reaction Time | 12–24 hours |
Yield | 82.8% |
Purification | Silica gel column chromatography (CH₂Cl₂/MeOH/NH₃) |
This method produces methyl (4-benzyl-piperazin-1-yl)-acetate as a stable oil, characterized by thin-layer chromatography (Rf = 0.60) .
Hydrolysis of Ester Intermediates to Carboxylic Acid
The ester intermediate is hydrolyzed to this compound using aqueous sodium hydroxide. This step is critical for obtaining the free acid form required for biological studies.
Procedure and Optimization
Ethyl 2-(4-benzylpiperazin-1-yl)-acetate is stirred with 2 M NaOH at room temperature until complete hydrolysis. The reaction is neutralized with HCl, and the product is extracted into an organic solvent, dried, and concentrated .
Key Data:
Parameter | Detail |
---|---|
Ester Intermediate | Ethyl 2-(4-benzylpiperazin-1-yl)-acetate |
Hydrolysis Agent | 2 M NaOH |
Reaction Conditions | Room temperature, stirring |
Workup | Acidification with HCl, extraction with EtOAc |
Yield | Quantitative (not explicitly reported) |
This method avoids harsh conditions, preserving the integrity of the piperazine ring .
Comparative Analysis of Synthetic Routes
Methyl vs. Ethyl Ester Pathways
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Methyl Ester Route : Higher yield (82.8%) but requires chromatographic purification .
-
Ethyl Ester Route : Simplified workup but may involve additional steps for ester preparation .
Scalability and Industrial Relevance
Industrial-scale synthesis prioritizes cost-effective reagents and continuous flow systems. Triethylamine is preferred over bulkier bases due to its volatility and ease of removal. Methanol serves as a green solvent, aligning with sustainable chemistry principles .
Purification and Characterization
Column Chromatography
Silica gel chromatography with methylene chloride/methanol/ammonia (9:1:0.1) effectively separates the ester intermediate from unreacted starting materials .
Spectroscopic Confirmation
-
¹H NMR : Peaks at δ 2.43–2.56 (piperazine protons), δ 3.55 (acetic acid methylene), δ 7.29–7.35 (benzyl aromatic protons) .
-
Mass Spectrometry : Molecular ion peak at m/z 248.32 (methyl ester) .
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-piperazin-1-yl)-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols are used under basic conditions.
Major Products Formed
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Benzyl alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. It is utilized in the development of acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease .
Table 1: Key Medicinal Chemistry Applications
Neuropharmacology
Research indicates that (4-Benzyl-piperazin-1-yl)-acetic acid can interact with specific receptors and enzymes, influencing neurotransmitter levels in the brain. Its role in enhancing cholinergic activity makes it a candidate for studies on cognitive enhancement and neuroprotection.
Case Study: Alzheimer's Disease
A study focused on benzothiazole–piperazine hybrids demonstrated that derivatives including this compound showed significant acetylcholinesterase inhibitory action, which was validated through molecular docking simulations .
Synthesis of Agrochemicals
The compound is also employed as a precursor for synthesizing various agrochemicals, indicating its versatility beyond medicinal chemistry. Its structural properties allow for modifications that can lead to effective agricultural agents.
Chemical Reactions and Mechanisms
This compound undergoes various chemical reactions, including oxidation and substitution reactions, which can be leveraged in synthetic pathways for developing new compounds.
Table 2: Chemical Reaction Types
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to ketones or carboxylic acids | Potassium permanganate, chromium trioxide |
Reduction | Yields corresponding alcohols or amines | Lithium aluminum hydride, sodium borohydride |
Substitution | Allows for the introduction of different functional groups | Sodium azide, thiols |
Mechanism of Action
The mechanism of action of (4-Benzyl-piperazin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, when used as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Below is a comparative analysis of (4-Benzyl-piperazin-1-yl)-acetic acid with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Estimated via QSPR modeling based on structural analogs .
Key Differences
Substituent Effects on Lipophilicity :
- The benzyl group in This compound increases logP (~2.1) compared to Boc-protected analogs (logP = 0.2), favoring blood-brain barrier penetration .
- Benzoic acid derivatives (e.g., 4-(4-Methylpiperazin-1-yl)benzoic acid) exhibit lower logP values (~1.5) due to the polar carboxylic acid group .
Synthetic Utility :
- Boc- or Fmoc-protected analogs (e.g., 2-(4-Boc-piperazin-1-yl)acetic acid) are used in peptide coupling, whereas the benzyl group in the target compound requires deprotection under harsher conditions .
- Salt forms (e.g., dihydrochloride) improve solubility for in vivo testing .
Biological Activity :
- Piperazine-acetic acid hybrids are prioritized for CNS drug development due to piperazine’s serotonin/dopamine receptor interactions .
- Benzoic acid derivatives (e.g., 4-(4-Ethylpiperazin-1-yl)benzoic acid) are more common in kinase inhibitors, leveraging the planar aromatic ring for ATP-binding pocket interactions .
Research Findings
- Synthesis : This compound is synthesized via nucleophilic substitution, where bromoacetic acid reacts with 4-benzylpiperazine under basic conditions . Yields range from 30–50% in similar reactions (e.g., reports 30% yield for a pyridinamide analog) .
- Stability : The compound is stable at room temperature but degrades under strong acidic/basic conditions due to the hydrolytic lability of the acetic acid-piperazine bond .
Biological Activity
(4-Benzyl-piperazin-1-yl)-acetic acid, a compound with a unique piperazine structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₂O₂, characterized by the presence of a piperazine ring substituted with a benzyl group and an acetic acid moiety. This structure contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:
- Receptor Binding : The compound exhibits affinity for several neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the synaptic cleft.
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Antidepressant Activity : Studies suggest that the compound can alleviate symptoms of depression in animal models by enhancing serotonergic transmission.
- Anxiolytic Effects : Its action on serotonin receptors may also confer anxiolytic properties, making it a candidate for anxiety disorders.
- Analgesic Properties : Preliminary data indicate potential analgesic effects, possibly through modulation of pain pathways.
Data Tables
Biological Activity | Mechanism | Reference |
---|---|---|
Antidepressant | Serotonin receptor modulation | |
Anxiolytic | Serotonin receptor binding | |
Analgesic | Pain pathway modulation |
Case Study 1: Antidepressant Efficacy
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The compound was found to increase levels of serotonin in the hippocampus, suggesting its role as a serotonin reuptake inhibitor.
Case Study 2: Anxiolytic Effects
In another investigation, the anxiolytic potential was assessed using the elevated plus maze test. Results indicated that subjects treated with this compound spent significantly more time in open arms compared to controls, highlighting its anxiolytic properties.
Research Findings
Recent studies have focused on optimizing the pharmacokinetic profile of this compound. Modifications to its structure have been explored to enhance bioavailability and reduce side effects. For instance:
- Structural Analogues : Research into analogues has shown that slight modifications can lead to improved receptor selectivity and potency.
Q & A
Basic Research Questions
Q. What are the critical structural and physicochemical properties of (4-Benzyl-piperazin-1-yl)-acetic acid that influence its experimental handling and reactivity?
- Key Properties :
- Acidity : The acetic acid moiety has a pKa influenced by the electron-donating benzyl group on the piperazine ring. Acetic acid itself is a weak acid (pKa ~4.76), but substituents can modulate this value .
- Solubility : Piperazine derivatives often exhibit solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water, depending on pH and salt formation .
- Stability : The compound may degrade under prolonged exposure to light or moisture, necessitating storage in inert, dry conditions .
Q. How can researchers confirm the purity and identity of this compound using analytical techniques?
- Analytical Methods :
- NMR Spectroscopy : 1H/13C NMR to confirm the benzylpiperazine and acetic acid moieties (e.g., δ ~3.5–4.5 ppm for piperazine protons) .
- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
- Melting Point : Compare observed mp with literature values; similar piperazine derivatives melt between 187–241°C .
- Elemental Analysis : Validate C, H, N composition against theoretical values (e.g., C13H16N2O2) .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the benzylpiperazinyl group onto the acetic acid backbone, and how can reaction conditions be optimized?
- Synthetic Routes :
- Nucleophilic Substitution : React piperazine with benzyl halides (e.g., benzyl chloride) in alkaline conditions to form 4-benzylpiperazine, followed by coupling to bromoacetic acid .
- Optimization :
- Temperature : 60–80°C to balance reaction rate and by-product formation.
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- By-Product Mitigation : Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .
Q. How does the electronic environment of the piperazine ring influence the acidity of the acetic acid group, and how can this effect be quantified experimentally?
- Electronic Effects :
- Electron-donating groups (e.g., benzyl) reduce the acetic acid’s acidity by destabilizing the conjugate base.
- Electron-withdrawing groups (e.g., nitro) increase acidity .
- Quantification Methods :
- Potentiometric Titration : Titrate against NaOH to determine pKa shifts (methodology adapted from acetic acid titration ).
- UV-Vis Spectroscopy : Monitor deprotonation via absorbance changes at λ ~210 nm .
Q. In crystallographic studies of this compound derivatives, what challenges arise in achieving high-resolution structures, and how can crystallization conditions be improved?
- Challenges :
- Polymorphism : Multiple crystal forms due to flexible piperazine ring.
- Solvent Selection : Polar solvents (e.g., methanol) may favor needle-like crystals unsuitable for diffraction .
- Optimization :
- Solvent Screening : Test mixtures (e.g., DCM/hexane) to slow crystallization.
- Temperature Gradients : Gradual cooling from 50°C to RT improves crystal size .
Q. When encountering discrepancies in reported biological activity data for analogs of this compound, what methodological factors should be prioritized for cross-study validation?
- Critical Factors :
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)11-15-8-6-14(7-9-15)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCALUISHXHMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362787 | |
Record name | (4-Benzyl-piperazin-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119929-87-2 | |
Record name | (4-Benzyl-piperazin-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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